molecular formula C8H20N2 B1459488 [(2R)-2-aminopropyl](ethyl)propylamine CAS No. 1418293-60-3

[(2R)-2-aminopropyl](ethyl)propylamine

Cat. No.: B1459488
CAS No.: 1418293-60-3
M. Wt: 144.26 g/mol
InChI Key: CUAMIZAOSYSZIU-MRVPVSSYSA-N
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Description

(2R)-2-aminopropylpropylamine is a chemical compound with the CAS Number: 1418293-60-3 . It has a molecular weight of 144.26 and is used in scientific research, with applications ranging from organic synthesis to drug development.


Molecular Structure Analysis

The IUPAC name for this compound is (R)-N1-ethyl-N1-propylpropane-1,2-diamine . The InChI code is 1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 .


Chemical Reactions Analysis

Amines, such as (2R)-2-aminopropylpropylamine, are good nucleophiles and weak bases . They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . Amines can also react with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Synthesis and Characterization

  • Organotellurium Compounds Synthesis : A study detailed the synthesis and spectral characterization of organotellurium(II) compounds, showcasing methodologies potentially applicable to (2R)-2-aminopropylpropylamine for creating structurally complex derivatives through condensation reactions (Raghavendra, Siddagangaiah, & Upreti, 2015).

  • Functionalized Aminohydropyridines : Another research effort demonstrated the synthesis of functionalized 2-aminohydropyridines via domino reactions, highlighting synthetic routes that could be explored for derivatizing (2R)-2-aminopropylpropylamine (Jing Sun et al., 2011).

Applications in Material Science

  • Catalysis and Surface Modification : Research into the modification of surfaces and catalysis using amines offers insights into potential applications for (2R)-2-aminopropylpropylamine. For instance, the development of a two-step method for enhancing the adsorption of (3-aminopropyl)dimethylethoxysilane on silica surfaces could guide similar applications in surface chemistry and catalysis (Kanan, Tze, & Tripp, 2002).

Environmental Applications

  • Adsorption and Environmental Remediation : A study on ionic liquid based nanoporous organosilica supported propylamine for the removal of dyes from aqueous solutions highlights a potential environmental application for (2R)-2-aminopropylpropylamine in water treatment and pollution control (Shojaeipoor et al., 2016).

Mechanism of Action

The mechanism of action of amines in chemical reactions often involves their role as nucleophiles . For example, in the formation of imine derivatives, the amine attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate . This intermediate then loses a molecule of water to form the imine .

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2R)-1-N-ethyl-1-N-propylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAMIZAOSYSZIU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC)C[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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